N-cycloheptyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide -

N-cycloheptyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide

Catalog Number: EVT-4616314
CAS Number:
Molecular Formula: C17H26N2O3S
Molecular Weight: 338.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib

Compound Description: Imatinib, also known by its brand name Gleevec, is a tyrosine kinase inhibitor primarily used to treat leukemia. It functions by specifically inhibiting the activity of tyrosine kinases, which are enzymes involved in cell signaling and growth. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound, denoted as (S)-17b in the source paper [], is a potent and selective histone deacetylase (HDAC) inhibitor. It exhibits promising anticancer activity, particularly against human myelodysplastic syndrome (SKM-1) cells. Its mechanism of action involves increasing the intracellular levels of acetyl-histone H3 and P21, leading to G1 cell cycle arrest and apoptosis. []

Relevance: Similar to N-cycloheptyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide, this compound belongs to the benzamide class due to the presence of the benzamide core. The shared structural feature emphasizes their common origin within a larger chemical family known for diverse biological activities. []

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor developed to target chronic myeloid leukemia (CML), including imatinib-resistant cases with the T315I mutation. It demonstrates remarkable anti-leukemic activity by inhibiting the proliferation of various cell lines expressing BCR-ABL, a tyrosine kinase implicated in CML development. []

Relevance: Both AKE-72 and N-cycloheptyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide belong to the benzamide family, a class recognized for its diverse biological activities. They share the common structural element of a nitrogen atom directly linked to the benzamide carbonyl group, a defining characteristic of this chemical family. []

Compound Description: This compound represents a specific crystalline form (form A) of the sulfate salt of nilotinib, a tyrosine kinase inhibitor used in the treatment of leukemia. This specific form is characterized by a unique powder diffraction pattern. []

Relevance: This nilotinib salt and N-cycloheptyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide share the benzamide core structure, placing them within the same broad chemical class. The presence of the nitrogen atom directly linked to the carbonyl group of the benzamide moiety further emphasizes their shared chemical classification. []

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate

Compound Description: This compound, described in the study of Rosuvastatin intermediates [], contains a pyrimidine ring substituted with a methylsulfonyl amino group. This structural motif is also present in N-cycloheptyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide. []

Relevance: The presence of the methylsulfonyl amino (-SO2N(CH3)2) group in both this compound and N-cycloheptyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide suggests a potential structural similarity. []

N-{[(2S)-4-(3,4-difluorobenzyl)morpholin-2-yl]methyl}-2-{3-[(methylsulfonyl)amino]phenyl}acetamide

Compound Description: This compound acts as a CCR3 antagonist, demonstrating potential for treating inflammatory conditions. []

Relevance: Similar to N-cycloheptyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide, this compound features a methylsulfonyl amino (-SO2N(CH3)2) group attached to a phenyl ring. This shared structural motif suggests they might belong to a similar chemical subclass within the broader category of sulfonamide derivatives. []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

Compound Description: Nilotinib is another tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML). Research has explored methods to improve its solubility and bioavailability using organic acids. [, ]

Relevance: Nilotinib and N-cycloheptyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide belong to the same broad class of benzamide derivatives. Both compounds contain a nitrogen atom directly attached to the carbonyl group of the benzamide moiety, highlighting their shared chemical lineage. [, ]

(3-trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

Compound Description: AN-024 serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Research has focused on developing efficient synthetic routes for its production. []

Relevance: AN-024 shares the core benzamide structure with N-cycloheptyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide, indicating their membership in the same chemical family. This structural similarity underscores the importance of the benzamide moiety in medicinal chemistry and drug development. []

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl] benzamide methanesulphonate (Imanitib mesylate)

Compound Description: Imanitib mesylate, the methanesulfonate salt of Imatinib, is a crystalline form of this crucial leukemia drug. The development of different crystalline forms, such as the η-modification, aims to improve its pharmaceutical properties. []

Relevance: Imanitib mesylate and N-cycloheptyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide, while structurally distinct, both belong to the benzamide class of compounds. This shared chemical class often exhibits a wide spectrum of biological activities. []

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: This compound, a benzamide derivative, has been researched for its potential in treating autoimmune diseases. Studies have focused on characterizing different hydrates and polymorphs to identify optimal pharmaceutical formulations. [, ]

Relevance: This compound and N-cycloheptyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide both belong to the benzamide class, indicating a shared core structure. This structural feature often implies a common starting point in their chemical synthesis and hints at potential similarities in their chemical properties. [, ]

Compound Description: This is a specific nanosize weakly crystalline modification of nilotinib hydrochloride monohydrate. This form exhibits enhanced solubility compared to the existing modification A, potentially improving its bioavailability and absorption rate in the body. []

Relevance: Similar to N-cycloheptyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide, this compound is a benzamide derivative. []

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide

Compound Description: This compound is a phenyluracil derivative investigated for its use in crop protection formulations. Research has focused on characterizing its different crystalline forms and hydrates to optimize its stability and efficacy. [, ]

Relevance: Both this compound and N-cycloheptyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide fall under the broader category of sulfonamide derivatives due to the presence of the -SO2NH- functional group. [, ]

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A)

Compound Description: AACBA is a P2X7 antagonist, a type of drug that blocks the activity of the P2X7 receptor. This receptor is involved in inflammatory responses and pain signaling. AACBA has shown potential in treating inflammatory conditions and pain in animal models. []

Relevance: Both AACBA and N-cycloheptyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide share the core benzamide structure, suggesting they are part of the same chemical family. The benzamide moiety is a common pharmacophore found in various drugs and bioactive compounds. []

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide

Compound Description: This novel naphthol derivative was synthesized and characterized using spectroscopic techniques. []

Relevance: This compound shares the core benzamide structure with N-cycloheptyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide. This structural similarity highlights the prevalence of the benzamide moiety in diverse chemical syntheses and its significance in medicinal chemistry. []

N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]quinazolin-4-amine (GW572016, Lapatinib)

Compound Description: Lapatinib is a tyrosine kinase inhibitor used to treat breast cancer. It works by blocking the activity of proteins involved in the growth and spread of cancer cells. [, , ]

Relevance: Lapatinib, similar to N-cycloheptyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide, contains a methylsulfonyl (-SO2CH3) group. While not identical, the presence of this functional group suggests a possible structural similarity and potential for shared chemical properties. [, , ]

Properties

Product Name

N-cycloheptyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide

IUPAC Name

N-cycloheptyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide

Molecular Formula

C17H26N2O3S

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C17H26N2O3S/c1-13-12-14(10-11-16(13)19(2)23(3,21)22)17(20)18-15-8-6-4-5-7-9-15/h10-12,15H,4-9H2,1-3H3,(H,18,20)

InChI Key

NFVLVDOQAWFQKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CCCCCC2)N(C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.